molecular formula C20H22N8O B2704775 (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034349-53-4

(3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

カタログ番号: B2704775
CAS番号: 2034349-53-4
分子量: 390.451
InChIキー: VALCGGKEZPPDEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a tetrazole ring, a phenyl group, a tetrahydrocinnoline moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Phenyl Group: The tetrazole can be coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.

    Synthesis of Tetrahydrocinnoline: This involves the reduction of cinnoline derivatives.

    Formation of Piperazine Derivative: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Final Coupling: The final step involves coupling the tetrazole-phenyl derivative with the tetrahydrocinnoline-piperazine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could occur at the tetrazole ring or the cinnoline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could take place at the phenyl ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

Medicinal chemistry could explore this compound for drug development, particularly targeting neurological or cardiovascular diseases.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might be related to signal transduction, metabolism, or gene expression.

類似化合物との比較

Similar Compounds

    (3-(1H-tetrazol-1-yl)phenyl)methanone: Lacks the piperazine and tetrahydrocinnoline moieties.

    (4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: Lacks the tetrazole and phenyl groups.

Uniqueness

The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone lies in its combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

生物活性

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates both a tetrazole and a piperazine moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Structural Overview

The structure of the compound can be broken down into two primary components:

  • Tetrazole Ring : Known for its ability to form hydrogen bonds and chelate metal ions, enhancing its biological interactions.
  • Piperazine Derivative : Commonly found in various pharmacologically active compounds, contributing to the overall bioactivity.

2.1. Tetrazole Moiety

The tetrazole ring has been demonstrated to exhibit various biological activities:

  • Metal Chelation : Tetrazoles can effectively chelate metal ions, which is crucial in enzyme inhibition. For instance, the tetrazole group can replace water molecules in enzyme active sites, as seen in studies involving β-lactamase inhibitors .
  • Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can form multiple hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .

2.2. Piperazine Component

Piperazine derivatives are well-known for their diverse pharmacological profiles:

  • Antidepressant and Antipsychotic Activity : Many piperazine compounds have been used in psychiatric medications due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Properties : Piperazine-based compounds have shown effectiveness against various bacterial strains .

3.1. In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds containing the tetrazole moiety. For example:

  • A series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated significant inhibition of xanthine oxidase (XO), with IC50 values as low as 0.031 μM . This suggests that the tetrazole moiety contributes positively to the compound's inhibitory activity.

3.2. In Vivo Studies

While specific studies on the compound may be limited, related compounds have shown promising results:

  • Wound Healing Activity : Compounds similar to those incorporating tetrazole and piperazine have been evaluated for their wound healing properties in animal models, indicating potential therapeutic applications in dermatology .

4.1. Xanthine Oxidase Inhibition

A study highlighted the design of tetrazole-containing compounds that act as XO inhibitors. The synthesized derivatives exhibited potent activity compared to established drugs like topiroxostat, showcasing the therapeutic potential of such structures in managing hyperuricemia .

4.2. Antimicrobial Activity

Research into piperazine derivatives has shown that these compounds possess significant antimicrobial activity against various pathogens, suggesting that modifications incorporating tetrazole could enhance this effect further.

5. Data Summary

PropertyValue/Description
Molecular FormulaC19H22N6O
Molecular Weight350.42 g/mol
Key Functional GroupsTetrazole, Piperazine
Biological ActivitiesAntimicrobial, Enzyme inhibition
IC50 (Xanthine Oxidase)0.031 μM

特性

IUPAC Name

[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c29-20(16-5-3-6-17(12-16)28-14-21-24-25-28)27-10-8-26(9-11-27)19-13-15-4-1-2-7-18(15)22-23-19/h3,5-6,12-14H,1-2,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALCGGKEZPPDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。